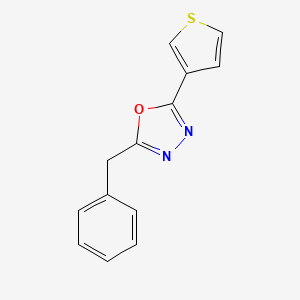

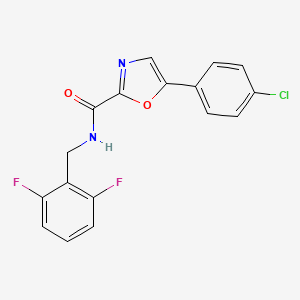

2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

There is a method for the synthesis of complex fused tricyclic scaffolds through a visible-light-promoted cascade on heteroaryl-substituted enallene derivatives . The reaction occurs with good efficiency and complete diastereocontrol under mild and practical conditions .Chemical Reactions Analysis

The chemical reactions involve a sequential [2+2] allene–alkene photocycloaddition, which is followed by a selective retro- [2+2] step that paves the way for the dearomatization of the heteroaryl partner .科学的研究の応用

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been evaluated for their corrosion inhibition properties. These compounds, including various 1,3,4-oxadiazole derivatives, have been found effective in preventing corrosion on metal surfaces, particularly mild steel, in acidic environments. Their application is critical in extending the life and maintaining the integrity of metal structures and components in industrial settings (P. Ammal, M. Prajila, A. Joseph, 2018).

Optoelectronic and Photophysical Properties

Research has shown that thiophene substituted 1,3,4-oxadiazole derivatives exhibit significant optoelectronic and photophysical properties. These compounds have been investigated for their potential applications in photonic, sensor, and optoelectronic devices due to their favorable ground and excited state dipole moments, HOMO-LUMO energy gap, and chemical hardness (L. Naik, C. Maridevarmath, I. Khazi, G. H. Malimath, 2019). Such characteristics suggest their utility in developing advanced materials for electronic and light-emitting devices.

Photovoltaic Applications

1,3,4-Oxadiazole derivatives substituted with thiophene have been integrated into low-bandgap polymers for photovoltaic applications. These materials exhibit deep-lying highest occupied molecular orbital (HOMO) energy levels and low-bandgap, contributing to improved power conversion efficiency in solar cells. The exploration of these compounds demonstrates their potential in enhancing the performance of organic solar cells, providing a pathway to more efficient and sustainable energy sources (Dangqiang Zhu et al., 2015).

Sensing Applications

Thiophene substituted 1,3,4-oxadiazole derivatives have also been investigated for their sensing applications. Studies focusing on fluorescence quenching by aniline reveal that these compounds can serve as effective sensors for detecting aniline and potentially other substances. Their significant quenching constants and the efficiency of energy transfer suggest their applicability in developing sensitive and selective sensors for environmental monitoring and chemical analysis (L. Naik, I. Khazi, G. H. Malimath, 2018).

将来の方向性

The future directions for “2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole” could involve the development of synthetic methods selectively transforming aryl and alkenyl C (sp 2) nuclei into corresponding C (sp 3) ones . This strategy could possibly increase the success rate of potential drug candidates , and it is at the core of several recent research projects .

特性

IUPAC Name |

2-benzyl-5-thiophen-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-2-4-10(5-3-1)8-12-14-15-13(16-12)11-6-7-17-9-11/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAYBAKDQHRGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)

![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)

![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)

![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)